molecular formula C23H22O5 B11685196 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [4-(propan-2-yl)phenoxy]acetate

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [4-(propan-2-yl)phenoxy]acetate

Cat. No.: B11685196
M. Wt: 378.4 g/mol
InChI Key: BLZFXNRNMBGBGH-UHFFFAOYSA-N
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Description

The compound 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [4-(propan-2-yl)phenoxy]acetate is a cyclopenta[c]chromene derivative featuring a fused bicyclic core (cyclopentane fused with chromene) and a substituted phenoxyacetate ester at the 7-position. The phenoxy group is substituted with an isopropyl moiety at the para position, contributing to its steric and electronic properties.

Properties

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(4-propan-2-ylphenoxy)acetate

InChI

InChI=1S/C23H22O5/c1-14(2)15-6-8-16(9-7-15)26-13-22(24)27-17-10-11-19-18-4-3-5-20(18)23(25)28-21(19)12-17/h6-12,14H,3-5,13H2,1-2H3

InChI Key

BLZFXNRNMBGBGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [4-(propan-2-yl)phenoxy]acetate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [4-(propan-2-yl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [4-(propan-2-yl)phenoxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [4-(propan-2-yl)phenoxy]acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammation, oxidative stress, or neural signaling.

    Pathways: It can modulate pathways related to inflammation, cell survival, and neural function, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

Modifications to the phenoxy moiety significantly influence molecular weight, lipophilicity, and reactivity:

Compound (CAS/Reference) Phenoxy Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Implications
Target Compound 4-(Propan-2-yl)phenoxy C22H22O5* ~366.4* Moderate lipophilicity; isopropyl enhances steric bulk
302573-25-7 2,5-Dichlorophenoxy C20H14Cl2O5 405.23 Increased electronegativity; higher herbicidal potential due to Cl substituents
4-Oxo-... (4-bromo-2-isopropyl-5-methylphenoxy) 4-Bromo-2-isopropyl-5-methylphenoxy C23H23BrO5 465.33 High molecular weight; bromine may enhance bioactivity but reduce solubility
Ethyl [4-oxo-...]phenylacetate Phenyl (no substituents) C22H20O5 364.39 Aromaticity may improve binding interactions

*Estimated based on structural similarity to analogs.

Ester Group Modifications

The ester moiety impacts hydrolysis stability and bioavailability:

Compound (CAS/Reference) Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties/Implications
Target Compound [4-(Propan-2-yl)phenoxy]acetate C22H22O5* ~366.4* Balanced lipophilicity for membrane permeability
Methyl 2-[(4-oxo-...)oxy]acetate Methyl acetate C14H12O4 274.27 Lower molecular weight; faster hydrolysis
8-Hexyl-4-oxo-... (hexyl chain) Hexyl-substituted phenoxyacetate C24H30O5 398.49 Increased lipophilicity; potential for prolonged activity
Isopropyl ester derivative Isopropyl acetate C18H20O5 316.35 Enhanced steric protection against enzymatic degradation

Bioactivity Trends

  • Herbicidal Activity: Phenoxyacetate derivatives with electron-withdrawing groups (e.g., Cl in ) exhibit enhanced herbicidal effects against monocotyledonous plants, as seen in structurally related pyrimidinyloxy phenoxy acetates .

Biological Activity

The compound 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [4-(propan-2-yl)phenoxy]acetate is a member of the chromene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H22O5C_{20}H_{22}O_5, with a molecular weight of approximately 342.39 g/mol. The structure includes a chromene core substituted with an acetate group and a phenoxy moiety, which may influence its biological interactions.

Biological Activity Overview

Chromene derivatives have been extensively studied for their pharmacological properties. The biological activities associated with chromenes include:

  • Anti-inflammatory : Chromenes exhibit the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
  • Antioxidant : Many chromene derivatives demonstrate significant antioxidant activity by scavenging free radicals.
  • Anticancer : Some studies indicate that chromenes can induce apoptosis in cancer cells and inhibit tumor growth.

The mechanisms underlying the biological activities of this compound are thought to involve:

  • Enzyme Inhibition : The compound may interact with various enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : Potential binding to specific receptors could modulate signaling pathways critical for cell survival and proliferation.
  • Oxidative Stress Reduction : By enhancing the body's antioxidant defenses, this compound can mitigate oxidative stress-related damage.

In Vitro Studies

Several studies have investigated the in vitro effects of related chromene compounds:

StudyCompoundBiological ActivityMethodology
8-Chloro-4-oxo-chromeneAnti-inflammatoryELISA for cytokine levels
Coumarin derivativesAnticancerMTT assay for cell viability
Benzyl chromeneAntioxidantDPPH radical scavenging assay

These studies suggest that structural modifications in the chromene framework can significantly influence biological efficacy.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that a related chromene derivative significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential for therapeutic use in inflammatory diseases.
  • Anticancer Potential : In another case, a derivative exhibited cytotoxic effects against various cancer cell lines (e.g., HepG2 and MCF7) at concentrations as low as 10 µM. The mechanism involved apoptosis induction via caspase activation.

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